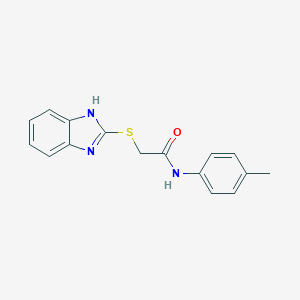

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-

Description

The compound Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- (CAS: 30065-35-1) is a benzimidazole-thio derivative characterized by a 4-methylphenyl acetamide substituent. Its molecular formula is $ \text{C}{16}\text{H}{15}\text{N}_3\text{OS} $, with a molecular weight of 297.37 g/mol. Key physicochemical properties include:

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-6-8-12(9-7-11)17-15(20)10-21-16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTBTVKWLSOQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184132 | |

| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30065-35-1 | |

| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030065351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- typically involves the reaction of 2-mercaptobenzimidazole with an appropriate acetamide derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:

Starting Materials: 2-mercaptobenzimidazole and N-(4-methylphenyl)acetamide.

Reagents: Sodium hydroxide or potassium carbonate.

Conditions: Heating the reaction mixture to a temperature range of 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, alkyl halides, or acyl chlorides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Biological Activities

Acetamide derivatives, particularly those containing a benzimidazole moiety, have been extensively studied for their biological activities. Below are some notable findings:

- Antimicrobial Activity : Compounds similar to Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- have demonstrated significant antimicrobial properties against various bacterial strains and fungi. For instance, studies have shown that derivatives exhibit activity against Aspergillus niger and Fusarium oxysporum, indicating their potential as antifungal agents .

- Anticancer Properties : Benzimidazole derivatives are known for their anticancer effects. Research indicates that such compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms .

| Compound Name | Activity Type | Target Organism | Efficacy Level |

|---|---|---|---|

| Compound A | Antifungal | Aspergillus niger | Moderate |

| Compound B | Antifungal | Fusarium oxysporum | High |

| Compound C | Anticancer | Various cancer cell lines | Significant |

Case Study 1: Antimicrobial Efficacy

A study conducted by Cong Nguyen Tien et al. synthesized several derivatives of benzimidazole and evaluated their antimicrobial efficacy. The results indicated that specific derivatives exhibited strong activity against Aspergillus niger, highlighting the potential of these compounds in agricultural applications as fungicides .

Case Study 2: Anticancer Activity

In another investigation, researchers explored the anticancer properties of benzimidazole-based compounds. The study revealed that certain derivatives could effectively inhibit the proliferation of cancer cells through apoptosis induction pathways, suggesting their utility in cancer therapy .

Mechanism of Action

The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also inhibit the activity of certain enzymes involved in viral replication, making it a potential antiviral agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

- Core Structure : Benzimidazole-thio with a 2,4-dinitrophenyl substituent.

- Key Features : The electron-withdrawing nitro groups enhance antimicrobial and anticancer activities compared to the methyl group in the target compound. Structural studies highlight the importance of the dinitrophenyl group in binding to microbial enzymes or cancer cell targets .

2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-ethylphenyl)methylidene]acetohydrazide

- Core Structure : Benzimidazole-thio with a 4-ethylphenyl hydrazide linkage.

- Hydrazide linkages may influence metabolic stability and hydrogen-bonding interactions .

N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide

- Core Structure : Benzothiazole with a 4-chlorophenyl group.

- Key Features : Replacement of benzimidazole with benzothiazole alters electronic properties. The chloro substituent enhances hydrophobic interactions, which could improve binding to targets like kinases or GPCRs .

N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide

- Core Structure: Thiazolidinone with a 4-methylphenyl group.

- Key Features: The thiazolidinone scaffold and methylphenyl group contribute to antiproliferative activity against renal cell adenocarcinoma (769-P). G1 cell cycle arrest and apoptosis induction are dose-dependent, suggesting a mechanism distinct from benzimidazole derivatives .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Core Structure : Thiazole with dichlorophenyl substituents.

- Key Features: Dichlorophenyl groups enhance cytotoxicity, while the thiazole ring facilitates hydrogen bonding (N–H⋯N interactions) for crystal packing stability.

Comparative Pharmacological Activities

Key Research Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro in W1) enhance antimicrobial activity but may reduce solubility.

- Lipophilic groups (e.g., ethyl in ) improve membrane permeability but could increase metabolic instability.

- Halogenated aryl groups (e.g., chloro in ) strengthen hydrophobic interactions with target proteins .

Core Structure Impact: Benzimidazole-thio: Offers versatile hydrogen-bonding and π-π stacking interactions, critical for enzyme inhibition (e.g., antimicrobial targets). Thiazolidinone/Thiazole: These cores induce conformational changes in biological targets, such as G1 cell cycle arrest () or analgesic effects () .

Therapeutic Potential: The target compound’s methylphenyl group may balance lipophilicity and target affinity, making it a candidate for anticancer or antimicrobial optimization. Thiazolidinone derivatives () highlight the importance of the 4-methylphenyl group in renal cancer targeting, suggesting parallel pathways for the benzimidazole-thio analog .

Biological Activity

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-, also known by its CAS number 30065-35-1, is a compound belonging to the class of benzimidazole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications, particularly in the fields of antimicrobial, antifungal, anticancer, and antiviral research. The structure of this compound features an acetamide group linked to a benzimidazole ring and a 4-methylphenyl moiety, which contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- exhibits significant antimicrobial activity. A study evaluating various benzimidazole derivatives found that compounds with similar structures demonstrated substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzimidazole showed inhibition zones ranging from 8 to 14 mm against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of Acetamide derivatives has also been investigated. A study focusing on benzimidazole-containing acetamide derivatives reported their ability to attenuate oxidative stress-induced neuroinflammation, which is a hallmark of neurodegenerative disorders. This suggests that these compounds may protect neuronal cells from degeneration by modulating inflammatory pathways . Additionally, other research has shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines .

The mechanism by which Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- exerts its biological effects is believed to involve interaction with specific molecular targets. The benzimidazole ring can bind to DNA and enzymes, leading to the inhibition of critical cellular processes such as replication and transcription. This compound may also inhibit viral replication enzymes, positioning it as a potential antiviral agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-, it is instructive to compare it with other benzimidazole derivatives:

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | Antitumor | Effective against various cancer cell lines |

| 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one | Antimicrobial | Significant activity against bacterial strains |

| Acetamide Derivative (similar structure) | Neuroprotective | Attenuates neuroinflammation and oxidative stress |

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- stands out due to its combination of functional groups that confer specific biological activities not seen in other derivatives .

Study on Antimicrobial Activity

In one case study, researchers synthesized several benzimidazole derivatives and tested their antimicrobial properties. The results indicated that Acetamide derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The assessment involved measuring the inhibition zones around antibiotic discs on agar plates, demonstrating significant efficacy against common bacterial strains .

Neuroprotective Effects Study

Another research effort focused on the neuroprotective effects of benzimidazole-containing acetamides in a rat model subjected to ethanol-induced neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal tissues, highlighting their potential for treating neurodegenerative diseases .

Q & A

Q. Table 1: Reaction Condition Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF/DMSO | Maximizes solubility of intermediates |

| Temperature | 60–80°C | Balances reaction rate and side reactions |

| Reaction Time | 8–10 hours | Ensures completion without degradation |

| Purification Method | Column chromatography | Removes unreacted starting materials |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

Methodological Answer:

- ¹H/¹³C NMR Spectroscopy:

- Key Markers:

- Benzimidazole protons: Aromatic signals at δ 7.2–8.1 ppm (split into multiplets due to coupling).

- Thioether linkage: Methylidyne protons adjacent to sulfur (δ 4.2–4.5 ppm).

- Acetamide group: N–H proton at δ 9.8–10.2 ppm (broad singlet) and carbonyl carbon at δ 168–170 ppm .

- Mass Spectrometry (HRMS): Confirm molecular ion peak [M+H]⁺ matching C₁₇H₁₆N₃OS₂ (calc. 366.07).

- IR Spectroscopy: Stretch at 1650–1680 cm⁻¹ (C=O of acetamide) and 2550–2600 cm⁻¹ (S–H if impurities present) .

Q. Table 2: Representative ¹H NMR Data (DMSO-d₆)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Benzimidazole (H-4/H-7) | 7.8–8.1 | Multiplet |

| N-(4-methylphenyl) CH₃ | 2.3 | Singlet |

| SCH₂CO (methylene) | 4.4 | Singlet |

| Acetamide N–H | 10.0 | Broad |

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

Methodological Answer:

Contradictions often arise from:

- Tautomerism in Benzimidazole: Use variable-temperature NMR to distinguish between 1H- and 3H-tautomers, which show distinct splitting patterns .

- Overlapping Peaks: Apply 2D NMR (e.g., COSY, HSQC) to resolve ambiguous assignments, particularly in aromatic regions .

- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) to validate structural assignments .

Example Workflow:

Acquire ¹³C DEPT-135 NMR to identify CH, CH₂, and CH₃ groups.

Perform HSQC to correlate ¹H and ¹³C signals for ambiguous protons.

Cross-validate with DFT calculations for electronic environments .

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this acetamide compound in anticancer research?

Methodological Answer:

- Core Modifications:

- Benzimidazole Substituents: Electron-withdrawing groups (e.g., Cl, NO₂) at position 5 enhance CDK inhibition (IC₅₀ < 1 µM) by increasing electrophilicity .

- Thioether Linkage: Replacement with sulfoxide reduces potency (IC₅₀ > 10 µM), indicating sulfur oxidation state impacts target binding .

- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with CDK2’s Lys89) .

Q. Table 3: SAR of Key Derivatives

| Derivative Modification | Biological Activity (IC₅₀) | Key Interaction |

|---|---|---|

| 5-NO₂-benzimidazole | 0.8 µM (CDK2) | H-bond with Lys89 |

| Thioether → Sulfoxide | 12.5 µM | Weakened hydrophobic contact |

| 4-Methylphenyl → 4-Fluorophenyl | 1.2 µM | Enhanced π-π stacking |

Basic: What are common impurities encountered during synthesis, and how can they be identified and mitigated?

Methodological Answer:

- Common Impurities:

- Disulfide Byproducts: Formed via thiol oxidation; detected via LC-MS (m/z = [M+32]⁺) and mitigated using inert atmospheres .

- Unreacted Bromoacetamide: Identified by residual δ 3.8 ppm (CH₂Br) in NMR; removed via recrystallization .

- Analytical Mitigation:

- Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (<1% threshold).

- TLC (silica, Rf = 0.5 in ethyl acetate/hexane) for rapid monitoring .

Advanced: How does the electron density distribution of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Analysis: The thioether sulfur exhibits high electron density (Mulliken charge = -0.45), making it susceptible to electrophilic attack. Conversely, the acetamide carbonyl (charge = +0.32) acts as a weak electrophile .

- Reactivity Implications:

- S-Alkylation: Occurs preferentially at the sulfur atom under basic conditions (e.g., with methyl iodide).

- Amide Hydrolysis: Requires strong acids (e.g., HCl, 6M) due to resonance stabilization of the carbonyl .

Computational Data:

| Atom/Group | Mulliken Charge | Reactivity Role |

|---|---|---|

| Thioether (S) | -0.45 | Nucleophilic |

| Acetamide (C=O) | +0.32 | Electrophilic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.